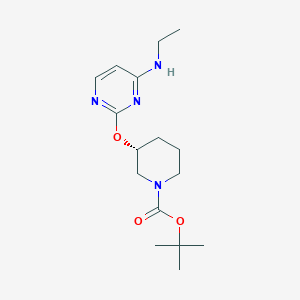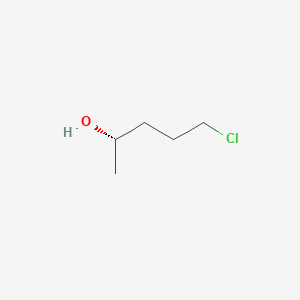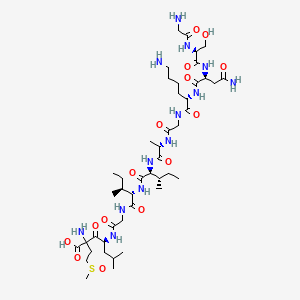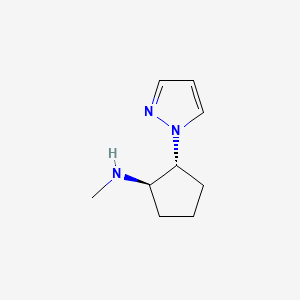
(R)-3-(4-ethylaminopyrimidin-2-yloxy)piperidine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxylic acid group and an ethylamino-pyrimidinyl-oxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Attachment of the Ethylamino-Pyrimidinyl-Oxy Group: This step involves the nucleophilic substitution reaction where the ethylamino-pyrimidinyl-oxy group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidinyl ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine and pyrimidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as a lead compound for drug development, especially in the areas of antimicrobial and anticancer therapies.
Medicine
In medicine, ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in various disease models.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Wirkmechanismus
The mechanism of action of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Steviol glycoside: Known for its sweetening properties and used in food products.
Caffeine: A well-known stimulant with various biological activities.
Uniqueness
®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications in multiple scientific fields. Unlike the similar compounds listed, it is primarily investigated for its bioactive properties and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H26N4O3 |
|---|---|
Molekulargewicht |
322.40 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-[4-(ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H26N4O3/c1-5-17-13-8-9-18-14(19-13)22-12-7-6-10-20(11-12)15(21)23-16(2,3)4/h8-9,12H,5-7,10-11H2,1-4H3,(H,17,18,19)/t12-/m1/s1 |
InChI-Schlüssel |
AJKXOFOYMMQYGU-GFCCVEGCSA-N |
Isomerische SMILES |
CCNC1=NC(=NC=C1)O[C@@H]2CCCN(C2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCNC1=NC(=NC=C1)OC2CCCN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)

![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)

![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)



![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)


![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)

